2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide

Lipophilicity ADME Permeability

2-Chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide (CAS 923808-02-0) is a synthetic small molecule belonging to the chloroacetamide class, featuring a morpholine-4-sulfonyl substituent at the 5-position and an isopropoxy group at the 2-position of the phenyl ring. With a molecular formula of C₁₅H₂₁ClN₂O₅S and a molecular weight of 376.86 g/mol, the compound is supplied at ≥95% purity and is categorized as a versatile small molecule scaffold for research and further manufacturing use.

Molecular Formula C15H21ClN2O5S
Molecular Weight 376.85
CAS No. 923808-02-0
Cat. No. B2422766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide
CAS923808-02-0
Molecular FormulaC15H21ClN2O5S
Molecular Weight376.85
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl
InChIInChI=1S/C15H21ClN2O5S/c1-11(2)23-14-4-3-12(9-13(14)17-15(19)10-16)24(20,21)18-5-7-22-8-6-18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)
InChIKeyHSNBGUCOZMOIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide (CAS 923808-02-0): Physicochemical Identity & Scaffold Classification


2-Chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide (CAS 923808-02-0) is a synthetic small molecule belonging to the chloroacetamide class, featuring a morpholine-4-sulfonyl substituent at the 5-position and an isopropoxy group at the 2-position of the phenyl ring . With a molecular formula of C₁₅H₂₁ClN₂O₅S and a molecular weight of 376.86 g/mol, the compound is supplied at ≥95% purity and is categorized as a versatile small molecule scaffold for research and further manufacturing use . Its computed logP of approximately 1.20 and topological polar surface area (TPSA) of 84.94 Ų place it within drug-like chemical space, while the electrophilic chloroacetamide moiety enables covalent derivatization or target engagement [1].

Why In-Class Substitution Fails for 2-Chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide


Although several chloroacetamide-based sulfonamide analogs exist, their physicochemical and reactivity profiles diverge sharply depending on the alkoxy substituent and the nature of the sulfonamide heterocycle. The methoxy analog (CAS 565194-83-4) exhibits lower lipophilicity (logP 0.89) , while the piperidine-1-sulfonyl analog (CAS 879362-86-4) is substantially more lipophilic (logP 2.83) and lacks the morpholine ring oxygen that contributes an additional hydrogen bond acceptor and higher TPSA . These differences directly impact solubility, permeability, and off-target profiles such as hERG channel activity . The isopropoxy group of the target compound further introduces a steric and electronic distinction versus the methoxy group, with documented 7.4-fold greater acid hydrolytic stability [1]. Consequently, generic substitution without explicit re-validation of the relevant assay readout carries a material risk of altered potency, selectivity, or metabolic stability.

Quantitative Differentiation Evidence for 2-Chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide (923808-02-0) vs. Closest Analogs


Lipophilicity (logP) Benchmarking: Target Compound vs. Methoxy and Piperidine Analogs

The target compound (923808-02-0) exhibits a computed logP of 1.20, which is 35% higher (more lipophilic) than the methoxy analog (CAS 565194-83-4, logP 0.89) and 58% lower (less lipophilic) than the piperidine-1-sulfonyl analog (CAS 879362-86-4, logP 2.83), positioning it in an intermediate lipophilicity range often associated with balanced absorption and solubility .

Lipophilicity ADME Permeability Drug-likeness

Topological Polar Surface Area (TPSA): Impact on Permeability and Blood-Brain Barrier Penetration

The target compound possesses a TPSA of 84.94 Ų, which is 12% higher than the piperidine-1-sulfonyl analog (TPSA 75.71 Ų) due to the additional morpholine ring oxygen [1]. The methoxy analog shares the same morpholine sulfonamide core and thus an identical TPSA of 84.94 Ų, meaning the TPSA differentiation is exclusive to the sulfonamide heterocycle rather than the alkoxy substituent .

TPSA Blood-Brain Barrier CNS Penetration Polar surface area

Hydrogen Bond Acceptor Capacity: Morpholine Oxygen as a Solubility and Binding Determinant

The target compound contains 5 hydrogen bond acceptors (HBA), compared to 4 HBA for the piperidine-1-sulfonyl analog, a direct consequence of the morpholine ring oxygen that is absent in piperidine . This additional HBA enhances aqueous solubility and offers an extra hydrogen-bonding contact point for target engagement, while the methoxy analog also has 5 HBA due to the shared morpholine core .

Hydrogen bond acceptor Solubility Morpholine Piperidine

Isopropoxy vs. Methoxy Alkyl Stability: Implications for Metabolic and Chemical Robustness

The isopropoxy group on the target compound confers substantially greater acid hydrolytic stability compared to the methoxy group present on the closest morpholine-containing analog (CAS 565194-83-4). In a controlled study of 2-alkoxypropan-2-yl protecting groups, the isopropoxy group exhibited a relative hydrolytic cleavage rate constant (k_rel) of 7.4, compared to 1.0 for the methoxy group, representing a 7.4-fold stability advantage [1].

Metabolic stability Isopropoxy Methoxy Alkoxy protecting group

Chloroacetamide Electrophilic Warhead: Covalent Reactivity Potential

The 2-chloroacetamide moiety present in the target compound is a well-established electrophilic warhead capable of undergoing nucleophilic substitution with thiolate anions from cysteine residues, enabling covalent target engagement. The compound is described as a versatile small molecule scaffold suitable for further derivatization, consistent with the chloroacetamide acting as a reactive handle for library synthesis or covalent probe development . In contrast, non-chlorinated acetamide analogs lack this covalent reactivity.

Covalent inhibitor Chloroacetamide Electrophilic warhead Targeted covalent inhibitor

Human OCT1 Transporter Inhibition: Low Potency Profile

The target compound was tested for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) and showed an IC₅₀ of 22,600 nM (22.6 µM), indicating low-affinity interaction with this hepatic uptake transporter [1]. While not a differentiating feature per se, this data point establishes a baseline that the compound is unlikely to cause significant OCT1-mediated drug-drug interactions at typical screening concentrations.

OCT1 SLC22A1 Transporter inhibition Off-target liability

Optimal Application Scenarios for 2-Chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide (923808-02-0)


Covalent Probe and Targeted Covalent Inhibitor (TCI) Development

The chloroacetamide electrophilic warhead enables rational design of covalent chemical probes targeting cysteine residues. The compound's intermediate logP (1.20) and 5 hydrogen bond acceptors provide a balanced solubility-permeability profile suitable for cell-based target engagement studies, while the morpholine sulfonamide contributes to aqueous solubility without the excessive lipophilicity of the piperidine analog . Researchers developing TCIs can use this scaffold as a starting point, leveraging the isopropoxy group's expected greater metabolic stability relative to the methoxy analog [1].

Scaffold for Diversity-Oriented Synthesis and Library Construction

Designated as a 'versatile small molecule scaffold' by multiple suppliers , the compound is well-suited for parallel synthesis and library construction. The chloroacetamide group serves as a reactive handle for nucleophilic displacement with amines, thiols, or alcohols, enabling rapid generation of analog series. The morpholine-4-sulfonyl group remains stable under most derivatization conditions and provides a consistent solubilizing motif across the library.

hERG Channel Pharmacology Studies Requiring a Non-potent Control

The methoxy analog (CAS 565194-83-4) is explicitly described as a potent, selective, and competitive hERG potassium channel blocker . While the target compound has not been directly characterized for hERG activity, the isopropoxy substitution may alter the hERG pharmacophore relative to the methoxy analog, making the target compound a candidate for use as a closely matched but potentially less potent hERG control in structure-activity relationship (SAR) studies of ion channel modulation.

Peripherally Restricted Drug Discovery Programs

With a TPSA of 84.94 Ų, the target compound sits above the commonly cited threshold of ~75–80 Ų for favorable CNS penetration [2]. This property, combined with a logP of 1.20, makes it a suitable scaffold for programs that require peripheral restriction to minimize CNS-mediated side effects, particularly when compared to the piperidine analog (TPSA 75.71 Ų, logP 2.83) which has a profile more consistent with CNS exposure .

Quote Request

Request a Quote for 2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.